Trametiglue

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

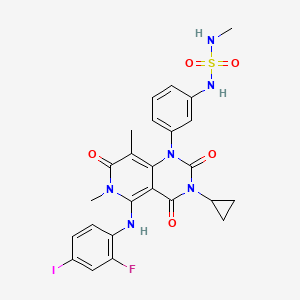

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24FIN6O5S |

|---|---|

Molecular Weight |

666.5 g/mol |

IUPAC Name |

3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-1-[3-(methylsulfamoylamino)phenyl]pyrido[4,3-d]pyrimidine-2,4,7-trione |

InChI |

InChI=1S/C25H24FIN6O5S/c1-13-21-20(22(31(3)23(13)34)29-19-10-7-14(27)11-18(19)26)24(35)33(16-8-9-16)25(36)32(21)17-6-4-5-15(12-17)30-39(37,38)28-2/h4-7,10-12,16,28-30H,8-9H2,1-3H3 |

InChI Key |

DNNMBAWCLGMMRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NS(=O)(=O)NC)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trametinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trametinib, sold under the brand name Mekinist, is a highly selective, reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2][3] It is an orally bioavailable small molecule that has demonstrated significant anti-cancer activity, particularly in tumors harboring activating mutations in the BRAF gene, such as melanoma, non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.[1][4] Trametinib was first approved by the FDA in 2013 for the treatment of melanoma and is often used in combination with BRAF inhibitors like dabrafenib to achieve a more potent and durable anti-tumor response by dually targeting the same signaling pathway.[1][2][5] This guide provides a detailed technical overview of Trametinib's mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the core biological pathways.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The primary mechanism of action of Trametinib is the inhibition of the RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[6] This signaling cascade is crucial for regulating fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[7][8]

In many cancers, mutations in upstream components of this pathway, such as the BRAF or RAS genes, lead to its constitutive activation.[6][8] For instance, about 50% of melanomas have activating mutations in BRAF.[4] This hyperactivation results in uncontrolled signaling through MEK and its sole downstream targets, ERK1 and ERK2, driving oncogenic cell growth and survival.[6][7]

Trametinib functions as an ATP-noncompetitive, allosteric inhibitor of both MEK1 and MEK2.[3][8] It binds to a pocket adjacent to the ATP-binding site, locking the MEK protein in an inactive conformation.[1] This prevents MEK from phosphorylating and activating ERK1 and ERK2.[4] The subsequent inhibition of ERK signaling leads to a halt in the cell cycle at the G1 phase, suppression of cell proliferation, and induction of apoptosis.[4][9]

Pharmacodynamics and Potency

Trametinib is a potent inhibitor of MEK1 and MEK2 kinase activity. Cell-free assays have demonstrated its high specificity and low nanomolar efficacy. In various preclinical models, Trametinib has shown consistent inhibition of ERK phosphorylation and suppression of tumor growth in cell lines with BRAF or RAS mutations.[3]

| Parameter | Target | Value | Notes |

| IC₅₀ | MEK1 | 0.92 nM[10] | Cell-free kinase assay. |

| IC₅₀ | MEK2 | 1.8 nM[10] | Cell-free kinase assay. |

| IC₅₀ Range | MEK1/MEK2 | 0.7 - 14.9 nM[8][9] | General reported range for kinase activity. |

| IC₅₀ (Proliferation) | BRAF V600E Melanoma Cells | 1.0 - 2.5 nM[3][8] | Inhibition of cancer cell line growth. |

Table 1: Preclinical Potency of Trametinib

Clinical Efficacy Data

Clinical trials have validated the efficacy of Trametinib, both as a monotherapy and in combination with the BRAF inhibitor dabrafenib. The combination therapy, in particular, has shown superior outcomes by providing a more complete shutdown of the MAPK pathway, which can delay the onset of resistance.[5][6]

| Study / Regimen | Indication | Metric | Value | Comparison |

| METRIC (Phase III) | BRAF V600E/K Melanoma | Median PFS | 4.8 months[3][5] | 1.5 months with chemotherapy[3][5] |

| METRIC (Phase III) | BRAF V600E/K Melanoma | Objective Response Rate | 22%[3] | 8% with chemotherapy[3] |

| Phase II Combo Trial | BRAF V600E/K Melanoma | Objective Response Rate | 76% (Dabrafenib + Trametinib)[5] | 54% with Dabrafenib monotherapy[5] |

| Phase II Combo Trial | BRAF V600E/K Melanoma | Median PFS | 9.4 months (Dabrafenib + Trametinib)[5] | 5.8 months with Dabrafenib monotherapy[5] |

| COMBI-AD (Phase III) | Adjuvant Stage III BRAF V600E/K Melanoma | Relapse Prevention | Approved as first oral regimen to prevent relapse[2] | N/A |

Table 2: Summary of Key Clinical Trial Data for Trametinib PFS: Progression-Free Survival

Experimental Protocols

Protocol 1: Cell-Free MEK1 Kinase Inhibition Assay

This protocol describes a generalized method for determining the IC₅₀ of Trametinib against recombinant MEK1 in a cell-free system.

-

Reagents and Materials:

-

Active, recombinant human MEK1 enzyme.

-

Inactive, kinase-dead recombinant human ERK2 (as substrate).

-

Trametinib stock solution (in DMSO).

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP solution.

-

Detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody for p-ERK).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of Trametinib in DMSO, followed by a final dilution in kinase assay buffer.

-

Add a fixed concentration of MEK1 enzyme to each well of the assay plate.

-

Add the diluted Trametinib or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Add the ERK2 substrate to the wells.

-

Initiate the kinase reaction by adding a specific concentration of ATP (often at the Kₘ for the enzyme).

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the output. If using ADP-Glo™, measure the luminescence generated from the conversion of ADP to ATP. If using an antibody-based method, perform ELISA or similar immunoassay to detect phosphorylated ERK2.

-

Plot the percent inhibition against the logarithm of Trametinib concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Cellular ERK Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess Trametinib's ability to inhibit ERK phosphorylation in intact cancer cells.[11][12]

-

Reagents and Materials:

-

Cancer cell line with an active MAPK pathway (e.g., A375 melanoma, PANC-1 pancreatic).[7]

-

Complete cell culture medium.

-

Trametinib stock solution (in DMSO).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, buffers, and electrophoresis equipment.

-

PVDF membrane and Western blot transfer system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Trametinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1, 24, or 48 hours).[11]

-

Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

-

Harvest the lysates, clarify by centrifugation, and determine the protein concentration using a BCA assay.

-

Normalize protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody for total ERK as a loading control.

-

Quantify band intensity to determine the reduction in p-ERK relative to total ERK at each Trametinib concentration.

-

Mechanisms of Resistance to Trametinib

Despite its efficacy, acquired resistance to Trametinib therapy is a significant clinical challenge.[2][13] Resistance mechanisms can be broadly categorized into two groups: those that reactivate the MAPK pathway and those that activate alternative, parallel signaling pathways.[14]

-

MAPK Pathway Reactivation:

-

MEK1/MEK2 Mutations: Acquired mutations in the MAP2K1 or MAP2K2 genes (encoding MEK1/2) can alter the drug-binding site, preventing Trametinib from effectively inhibiting the kinase.[15][16]

-

BRAF Amplification: Increased copy number of the mutant BRAF gene can overwhelm the inhibitory capacity of Trametinib by producing an excess of the upstream activating signal.[13][14]

-

NRAS Mutations: The acquisition of a secondary mutation in an upstream activator like NRAS can also drive MEK signaling, rendering the downstream inhibition less effective.[13][14]

-

-

Activation of Bypass Pathways:

-

PI3K/Akt Pathway Activation: Tumors can develop resistance by upregulating the PI3K/Akt/mTOR pathway, which provides an alternative route for promoting cell survival and proliferation.[14] This can occur through loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT.[14]

-

Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs, such as EGFR or PDGFRβ, can activate both the MAPK and PI3K pathways, bypassing the single point of inhibition at MEK.[14]

-

Conclusion

Trametinib is a potent and specific inhibitor of MEK1 and MEK2, representing a key therapeutic agent in the management of cancers driven by the MAPK pathway. Its mechanism of action is well-characterized, leading to cell cycle arrest and apoptosis in susceptible tumor cells. While highly effective, particularly in combination with BRAF inhibitors, the emergence of resistance through pathway reactivation or bypass signaling remains a critical area of ongoing research. Understanding these molecular underpinnings is essential for the development of next-generation therapeutic strategies to overcome resistance and improve patient outcomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trametinib - Wikipedia [en.wikipedia.org]

- 3. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dermnetnz.org [dermnetnz.org]

- 6. dermnetnz.org [dermnetnz.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trametinib modulates cancer multidrug resistance by targeting ABCB1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 14. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Response and Resistance to Trametinib in MAP2K1-Mutant Triple-Negative Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Trametiglue: A Technical Whitepaper on the Next-Generation Interfacial MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of oncology research, with the MEK1/2 kinases representing a critical node for therapeutic intervention. While first-generation MEK inhibitors like trametinib have shown clinical utility, their efficacy is often curtailed by on-target toxicities and the development of adaptive resistance.[1][2] This has spurred the development of next-generation agents with improved pharmacological profiles. Trametiglue, a novel trametinib analog, has emerged from a deeper structural understanding of MEK regulation. It functions as a "molecular glue," uniquely stabilizing MEK in complexes with both the scaffold protein KSR and the upstream kinase RAF.[3][4] This enhanced interfacial binding translates into superior potency, durable pathway inhibition, and the potential to overcome the resistance mechanisms that limit current MEK inhibitors.[1][5] This document provides an in-depth technical overview of the rational design, mechanism of action, preclinical data, and key experimental methodologies underpinning this compound as a promising next-generation therapeutic candidate.

The Challenge of MEK Inhibition: Adaptive Resistance

The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that governs cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[6] MEK1 and MEK2 are dual-specificity kinases that act as a central control point in this cascade, making them attractive targets for cancer therapy.[3]

Trametinib is an FDA-approved allosteric MEK inhibitor that has demonstrated efficacy in treating BRAF-mutant melanoma and other cancers.[3][6] However, its clinical benefit can be transient due to adaptive resistance. One key mechanism involves the release of negative feedback signaling, leading to the reactivation of the pathway through active RAF kinases.[7] Trametinib's inability to effectively trap RAF kinases within an inactive complex with MEK contributes to this therapeutic escape.[7]

A breakthrough in understanding this process came from structural studies revealing that trametinib binds unexpectedly at the interface of MEK and a scaffold protein, Kinase Suppressor of Ras (KSR).[6][7] This discovery highlighted that KSR remodels the inhibitor-binding pocket on MEK, impacting drug residence time and selectivity.[1][7] While trametinib favors the KSR:MEK complex, it disrupts the RAF:MEK complex, leaving RAF free to contribute to signal reactivation.[7][8] This nuanced understanding of MEK's interaction with its binding partners provided a clear blueprint for designing a superior inhibitor.

This compound: Rational Design of a Molecular Glue

Based on the structural insights from the KSR:MEK:trametinib complex, this compound was engineered to enhance the interfacial binding properties of its parent compound, trametinib.[3][7] The goal was to create a molecule that not only binds potently to the KSR:MEK complex but also promotes the stabilization of the RAF:MEK complex, effectively "gluing" the components of the signaling cascade into an inactive state.[3][4]

This was achieved through a key chemical modification: replacing the acetamide group of trametinib with a sulfamide group.[9] This new moiety facilitates unique, space-filling contacts and water-mediated hydrogen bonds at the MEK:KSR interface, strengthening the interaction.[9] The result is a compound that acts as a true molecular glue, retaining the potent binding and long residence time of trametinib on KSR-bound MEK while gaining the ability to stabilize BRAF:MEK interactions.[4][10]

A Unique Interfacial Mechanism of Action

This compound represents a paradigm shift from conventional allosteric inhibition to interfacial stabilization. Unlike trametinib, this compound enhances the interaction between endogenous BRAF and MEK1.[10][11] This traps the upstream kinase (RAF) and its substrate (MEK) in a stable, inactive complex, preventing MEK phosphorylation and subsequent ERK activation. This dual targeting of both KSR:MEK and RAF:MEK complexes with high potency is the defining feature of this compound.[10][11] This mechanism is expected to produce a more durable and profound inhibition of the MAPK pathway, effectively countering the adaptive resistance that limits first-generation inhibitors.

Preclinical Pharmacology and Efficacy

In vitro studies have demonstrated the superior potency and selectivity of this compound compared to its predecessor.

In Vitro Potency and Selectivity

This compound exhibits high selectivity for MEK1 and MEK2 in direct binding assays.[10][11] Furthermore, it shows high selectivity in broader kinase panels, confirming its specific targeting of the intended pathway.[7][11] Its potency in inhibiting cancer cell viability is remarkable, with sub-nanomolar efficacy across various cell lines harboring KRAS and BRAF mutations.

| Cell Line | Driver Mutation | This compound IC₅₀ (nM) | Trametinib IC₅₀ (nM) |

| HCT116 | KRAS (G13D) | 0.07 | >1 |

| A375 | BRAF (V600E) | 0.07 | ~0.5 |

| A549 | KRAS (G12S) | 0.12 | >10 |

| SK-MEL-239 | NRAS (Q61R) | 0.47 | ~1 |

| Table 1: Comparative cell viability IC₅₀ values for this compound and Trametinib after 5-day incubation. Data sourced from multiple references.[5][10][11] |

Cellular Activity and Pathway Inhibition

Consistent with its mechanism, this compound demonstrates more potent and sustained inhibition of ERK phosphorylation (pERK), a key downstream biomarker of pathway activity, compared to trametinib.[5][11] In clonogenic (colony formation) assays, which measure long-term cytostatic or cytotoxic effects, this compound at a low 10 nM concentration shows significantly greater inhibition in both KRAS- and BRAF-mutant cancer cell lines than trametinib.[10][11] This durable inhibition of RAS/ERK signaling underscores its potential to achieve a more profound and lasting therapeutic effect.[5]

| Parameter | Trametinib | This compound | Reference |

| Binding Affinity (KD to KSR1:MEK1) | 63.9 ± 4.7 nM | Strong, retained potency | [7][10] |

| Drug-Target Residence Time (KSR1:MEK1) | 90.1 ± 5.2 minutes | Strong, retained residence time | [7][10] |

| RAF:MEK Complex Interaction | Disrupts | Enhances / Stabilizes | [7][10] |

| Table 2: Comparative biochemical and complex interaction properties. Note: Specific KD and residence time for this compound are stated as being retained from Trametinib, but precise values were not available in the searched literature. |

Key Experimental Methodologies

The characterization of this compound involved a suite of sophisticated biochemical, structural, and cellular assays.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of MEK in complex with KSR and the inhibitor.

-

Protocol Summary: The KSR2:MEK1:AMP-PNP complex was co-crystallized with the inhibitor (trametinib or this compound). X-ray diffraction data were collected at a synchrotron source, such as the Advanced Photon Source (APS).[3] The resulting electron density maps were used to solve the high-resolution structure of the complex, revealing the precise atomic interactions between the drug and the protein interface.[3][7]

In Vitro Binding and Kinetic Analysis

-

Objective: To quantify the binding affinity (KD) and dissociation kinetics (residence time) of the inhibitor to MEK complexes.

-

Protocol Summary: Bio-layer interferometry (BLI) is a common technique used. A biotinylated version of the drug is immobilized on streptavidin-coated biosensors.[7] These sensors are then dipped into solutions containing purified MEK1, BRAF:MEK1, or KSR:MEK1 complexes at various concentrations. The association and dissociation rates are measured in real-time to calculate KD and the off-rate (kdis), which is inversely related to residence time.[7]

Cellular Assays

-

Objective: To determine the effect of the inhibitor on cell viability, colony formation, and pathway signaling in cancer cell lines.

-

Protocol Summary:

-

Cell Viability Assay: Cancer cell lines (e.g., HCT116, A375) are seeded in 96-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 5 days).[10][11] Cell viability is then assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. IC₅₀ values are calculated from the resulting dose-response curves.

-

Immunoblot Analysis: Cells are treated with the inhibitor for a specified time (e.g., 1 hour).[5][11] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect total and phosphorylated levels of key proteins like ERK, allowing for a direct measure of pathway inhibition.

-

Clonogenic Assay: Cells are seeded at low density and treated with a fixed concentration of the inhibitor (e.g., 10 nM) for a long duration (e.g., 10 days).[10][11] The plates are then stained (e.g., with crystal violet), and the number and size of surviving colonies are quantified to assess long-term anti-proliferative effects.

-

Future Directions and Conclusion

This compound provides a compelling proof-of-concept for the rational design of interfacial molecular glues to overcome therapeutic resistance. Its unique mechanism of action, which involves trapping both KSR:MEK and RAF:MEK in inactive complexes, leads to superior potency and durable pathway inhibition in preclinical models.[5][10] Further development will involve comprehensive in vivo studies to evaluate its pharmacokinetic properties, tolerability, and anti-tumor efficacy in animal models.[2] These studies will be critical in determining its potential for clinical translation. This compound not only represents a promising new therapeutic candidate for RAS- and RAF-driven cancers but also provides a valuable chemical probe to further dissect the complex regulation of the MAPK pathway.[2] The principles underlying its design pave the way for a new generation of targeted therapies that exploit the interfaces of critical protein complexes.[1][6]

References

- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. themarkfoundation.org [themarkfoundation.org]

- 3. aps.anl.gov [aps.anl.gov]

- 4. tenovapharma.com [tenovapharma.com]

- 5. researchgate.net [researchgate.net]

- 6. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]

- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]

The Role of Trametiglue in Overcoming MEK Inhibitor Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Trametiglue, a novel MEK inhibitor designed to overcome the challenge of acquired resistance observed with conventional MEK inhibitors like Trametinib. By fostering a unique interfacial binding with the KSR-MEK complex, this compound offers a promising strategy to achieve durable inhibition of the RAS/ERK signaling pathway in cancer cells. This document details the mechanism of action, comparative efficacy data, and the experimental protocols utilized to evaluate this next-generation therapeutic.

Introduction: The Challenge of MEK Inhibitor Resistance

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many cancers.[1] MEK inhibitors, such as Trametinib, have been developed to target this pathway and have shown clinical efficacy, particularly in BRAF-mutant melanoma. However, their effectiveness is often limited by the development of adaptive resistance, frequently driven by the reactivation of the MAPK pathway through various feedback mechanisms.[1][2][3]

This compound: A Novel Approach to MEK Inhibition

This compound is an analog of Trametinib engineered to address the limitations of its predecessor.[2][4] Its innovative design enhances its interaction with the MEK1/2 kinases and their scaffold protein, Kinase Suppressor of Ras (KSR).

Mechanism of Action: Enhanced Interfacial Binding

Unlike Trametinib, which primarily binds to MEK, this compound establishes a more stable ternary complex with KSR-bound MEK.[2][4][5] This is achieved through a sulfamide moiety that generates unique contacts at the interface between MEK and KSR.[4] This enhanced interfacial binding "glues" the complex together, locking MEK in an inactive conformation and preventing its phosphorylation by upstream RAF kinases.[4][6] This mechanism is crucial for overcoming the feedback reactivation of the MAPK pathway, a common escape route for cancer cells treated with conventional MEK inhibitors.[7][8] Furthermore, this compound not only stabilizes the KSR-MEK complex but also enhances the interaction between MEK1 and endogenous BRAF, a characteristic it shares with another MEK inhibitor, Avutometinib.[9]

dot

Caption: Signaling pathway illustrating this compound's mechanism.

Quantitative Data: this compound vs. Trametinib

The superior efficacy of this compound over Trametinib has been demonstrated in various preclinical studies. The following tables summarize the key quantitative data.

Cell Viability (IC50)

This compound exhibits significantly lower IC50 values compared to Trametinib across multiple cancer cell lines, indicating greater potency in inhibiting cell viability.

| Cell Line | Cancer Type | This compound IC50 (nM) | Trametinib IC50 (nM) | Fold Improvement |

| HCT116 | Colorectal Carcinoma | 0.07[9] | ~0.5 (estimated 7-fold less potent)[4] | ~7 |

| A375 | Malignant Melanoma | 0.07[9] | Not explicitly found for direct comparison | - |

| A549 | Lung Carcinoma | 0.12[9] | Not explicitly found for direct comparison | - |

| SK-MEL-239 | Malignant Melanoma | 0.47[9] | Not explicitly found for direct comparison | - |

Note: Direct comparative IC50 values for Trametinib in A375, A549, and SK-MEL-239 under the same experimental conditions were not available in the provided search results. The fold improvement for HCT116 is based on a statement in the literature.[4]

Inhibition of Colony Formation

In clonogenic assays, which assess the long-term proliferative capacity of cancer cells, this compound demonstrates a more potent inhibition of colony formation compared to Trametinib at the same concentration.[9]

| Treatment | Cell Line | Concentration | Result |

| Trametinib | KRAS-mutant & BRAF-mutant | 10 nM | Inhibition of colony formation |

| This compound | KRAS-mutant & BRAF-mutant | 10 nM | Markedly enhanced inhibition of colony formation compared to Trametinib[4] |

Inhibition of ERK Phosphorylation (p-ERK)

Western blot analyses consistently show that this compound achieves a more profound and sustained inhibition of ERK phosphorylation (a key downstream effector of MEK) compared to Trametinib.[7]

| Treatment | Cell Lines | Concentration Range | Outcome |

| Trametinib | A549, HCT-116, A375, SK-MEL-239 | 0.4 - 50 nM | Inhibition of p-ERK |

| This compound | A549, HCT-116, A375, SK-MEL-239 | 0.4 - 50 nM | More potent inhibition of p-ERK at lower concentrations compared to Trametinib[7][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTS/MTT Assay)

dot

Caption: Workflow for a cell viability assay.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or Trametinib. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Final Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Western Blot for p-ERK Inhibition

dot

Caption: Workflow for a Western blot analysis.

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or Trametinib for the desired time (e.g., 1, 6, 24 hours).

-

Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize p-ERK levels to total ERK.

Clonogenic Assay

dot

Caption: Workflow for a clonogenic assay.

Protocol:

-

Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells) in 6-well plates.

-

Drug Treatment: After 24 hours, treat the cells with a fixed concentration of this compound or Trametinib (e.g., 10 nM).

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the media with fresh drug-containing media every 3-4 days.

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.

Conclusion

This compound represents a significant advancement in the development of MEK inhibitors. Its unique mechanism of action, centered on the stabilization of the KSR-MEK complex, directly addresses the critical challenge of adaptive resistance mediated by MAPK pathway reactivation. The compelling preclinical data, demonstrating superior potency in inhibiting cell viability, colony formation, and ERK signaling compared to Trametinib, underscore the therapeutic potential of this compound. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate and potentially translate the promise of this compound into clinical applications for patients with RAS/ERK pathway-driven cancers.

References

- 1. news-medical.net [news-medical.net]

- 2. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]

Trametinib's Effect on the RAS-RAF-MEK-ERK Signaling Pathway: A Technical Guide

Introduction

The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[1][2][4]

Trametinib (trade name Mekinist®) is a highly selective, reversible, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated extracellular signal-regulated kinase kinases), the penultimate kinases in the MAPK cascade.[1][2][5] By targeting MEK, trametinib effectively blocks the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling that drives oncogenesis.[5][6][7] This technical guide provides an in-depth analysis of trametinib's mechanism of action, its quantitative effects on the pathway, and detailed experimental protocols for its evaluation.

Mechanism of Action

Trametinib is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket on the MEK1 and MEK2 enzymes.[8][9] This binding prevents MEK from being phosphorylated by the upstream kinase RAF and locks the enzyme in an inactive conformation.[5] This allosteric inhibition is highly specific to MEK1/2, with minimal activity against over 98 other kinases, which contributes to a more favorable off-target effect profile.[5] The primary consequence of MEK inhibition by trametinib is the prevention of ERK1/2 phosphorylation, which in turn leads to the downregulation of transcription factors and other effector proteins responsible for cell proliferation and survival.[5][6][10]

Quantitative Data on Trametinib's Efficacy

The potency and efficacy of trametinib have been quantified in numerous preclinical and clinical studies. The data below summarizes key findings, illustrating its high affinity for MEK1/2 and its potent anti-tumor activity, particularly in cancers with MAPK pathway-activating mutations.

| Parameter | Value | Cell Line / Condition | Comments | Reference |

| IC₅₀ (MEK1) | 0.7 - 2.0 nM | Purified enzyme | Half-maximal inhibitory concentration against MEK1 kinase activity. | [2][5][8][9][11] |

| IC₅₀ (MEK2) | 0.9 - 2.0 nM | Purified enzyme | Half-maximal inhibitory concentration against MEK2 kinase activity. | [5][8][9][11] |

| IC₅₀ (Cell Proliferation) | 0.3 - 0.85 nM | BRAF mutant melanoma cell lines | Demonstrates high sensitivity in cell lines with a constitutively active pathway. | [5] |

| IC₅₀ (Cell Proliferation) | 0.36 - 0.63 nM | NRAS mutant melanoma cell lines | Shows potent activity in NRAS-driven cancers. | [5] |

| p-ERK Inhibition | Undetectable at 100 nM | Various cancer cell lines | Trametinib effectively reduces phosphorylated ERK levels in a dose-dependent manner. | [12] |

| Maximum Plasma Conc. | 62.8 ng/mL (~0.1 µM) | Phase 1 Clinical Study | Achievable plasma concentrations in patients are sufficient to inhibit the target. | [6][10] |

| Progression-Free Survival (PFS) | 4.8 months | METRIC Phase III Trial (BRAF V600E/K mutant melanoma) | Significantly improved PFS compared to 1.5 months for chemotherapy. | [13] |

| Objective Response Rate (ORR) | 33% | Phase II Trial (BRAF non-V600 mutant melanoma) | Shows clinical activity in patients with less common BRAF mutations. | [14] |

Experimental Protocols

Evaluating the effect of trametinib requires specific assays to measure target engagement, pathway modulation, and cellular response. The following are detailed protocols for key experiments.

Western Blot for Phospho-ERK (p-ERK) Analysis

This protocol is used to determine the extent to which trametinib inhibits the phosphorylation of ERK, the direct substrate of MEK. A reduction in the p-ERK/total ERK ratio is a direct biomarker of trametinib's activity.

a. Cell Lysis and Protein Quantification:

-

Culture cancer cells (e.g., A375 melanoma) to 70-80% confluency.

-

Treat cells with varying concentrations of trametinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until adequate protein separation is achieved.[15][16]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[15][17]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204), diluted in blocking buffer.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

d. Stripping and Re-probing:

-

To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies.

-

Incubate the membrane in a stripping buffer for 15-30 minutes.[15]

-

Wash, block, and re-probe the membrane with a primary antibody for total ERK1/2.

-

Repeat the secondary antibody and detection steps. The ratio of p-ERK to total ERK signal intensity is then calculated.

Cell Viability (MTS/MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of trametinib.

a. Cell Plating:

-

Seed cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[18]

b. Compound Treatment:

-

Prepare serial dilutions of trametinib in the appropriate cell culture medium.

-

Replace the existing medium in the wells with the medium containing the various concentrations of trametinib. Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[18][19]

c. MTS Reagent Addition and Incubation:

-

Prepare the MTS reagent solution according to the manufacturer's instructions.

-

Add the MTS solution to each well (e.g., 20 µL per 100 µL of medium).[20]

-

Incubate the plate for 1-4 hours at 37°C.[20] During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

d. Absorbance Measurement:

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.[20]

-

Subtract the background absorbance from wells containing medium only.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

In Vitro MEK1/2 Kinase Assay

This biochemical assay directly measures the ability of trametinib to inhibit the enzymatic activity of purified MEK1 or MEK2.

a. Reaction Setup:

-

In a 96-well or 384-well plate, prepare a kinase reaction buffer (e.g., HEPES buffer containing MgCl₂ and DTT).[21][22]

-

Add varying concentrations of trametinib to the wells.

-

Add purified, active recombinant MEK1 or MEK2 enzyme to the wells and pre-incubate for approximately 30 minutes at room temperature to allow for inhibitor binding.[22]

b. Kinase Reaction Initiation:

-

Initiate the kinase reaction by adding a mixture of the substrate (inactive ERK2) and ATP.[22]

-

Incubate the reaction for a set time (e.g., 1-2 hours) at room temperature or 30°C.[22]

c. Detection of ERK Phosphorylation:

-

Terminate the reaction. The method of detection can vary:

-

Luminescent ATP Detection: Add a reagent like Kinase-Glo®, which measures the amount of ATP remaining in the well. Higher kinase activity results in less ATP and a lower luminescent signal.[22]

-

Antibody-Based Detection (e.g., AlphaLISA® or HTRF®): Add detection reagents containing antibodies specific for phosphorylated ERK2. These assays generate a fluorescent or luminescent signal proportional to the amount of phosphorylated substrate.[21][23]

-

Western Blot: The reaction products can also be run on a gel and analyzed by Western blot for p-ERK as described previously.

-

d. Data Analysis:

-

Plot the signal against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value for trametinib's direct inhibition of MEK kinase activity.[22]

Conclusion

Trametinib is a potent and highly specific inhibitor of MEK1 and MEK2, representing a successful therapeutic strategy for cancers driven by the RAS-RAF-MEK-ERK pathway. Its allosteric mechanism of action allows for effective blockade of downstream ERK signaling, leading to decreased cell proliferation and tumor growth. The quantitative data from both preclinical and clinical studies confirm its efficacy, particularly in melanomas harboring BRAF mutations. The experimental protocols detailed herein provide a framework for researchers to assess the activity of trametinib and other MEK inhibitors, from direct enzymatic inhibition to cellular and in vivo responses, facilitating further drug development and a deeper understanding of MAPK pathway-targeted therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the MEK/ERK pathway augments nab-paclitaxel-based chemotherapy effects in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. abmole.com [abmole.com]

- 12. researchgate.net [researchgate.net]

- 13. dermnetnz.org [dermnetnz.org]

- 14. Efficacy and Safety of Trametinib in Non-V600 BRAF Mutant Melanoma: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3.4. Western Blotting and Detection [bio-protocol.org]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pro-Apoptotic Activity of MCL-1 Inhibitor in Trametinib-Resistant Melanoma Cells Depends on Their Phenotypes and Is Modulated by Reversible Alterations Induced by Trametinib Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. resources.revvity.com [resources.revvity.com]

- 22. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 23. reactionbiology.com [reactionbiology.com]

A Molecular Glue for the MAPK Pathway: The Structural Basis of Trametiglue's Enhanced Interfacial Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trametiglue, a novel derivative of the FDA-approved MEK inhibitor trametinib, represents a significant advancement in targeting the RAS-MAPK signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in cancer.[1][2] Developed from key structural insights into the interaction between trametinib, MEK, and the scaffold protein Kinase Suppressor of RAS (KSR), this compound was engineered to exhibit enhanced interfacial binding, thereby overcoming adaptive resistance mechanisms that often limit the efficacy of MEK inhibitors.[1][2][3] This technical guide elucidates the structural basis for this compound's unique mechanism of action, presents quantitative data on its superior potency, and provides detailed experimental protocols for its characterization.

The Structural Rationale for this compound's Design

The development of this compound was spurred by the discovery that trametinib binds to MEK in an unexpected manner when MEK is complexed with its scaffold protein, KSR.[1][4] X-ray crystallography studies revealed that trametinib occupies not only the allosteric pocket of MEK but also extends to the interface between MEK and KSR, directly engaging the KSR pseudokinase.[3][5][6] This "interfacial binding" is unique to trametinib among several tested MEK inhibitors and is facilitated by a remodeling of MEK's allosteric pocket upon binding to KSR.[1][4]

This compound was designed to optimize these interfacial interactions.[2] A key chemical modification was the replacement of trametinib's acetamide group with a sulfamide moiety.[3][7] This substitution allows for novel, enhanced contacts with both MEK and KSR at the protein-protein interface.[3][7] Specifically, the sulfamide group of this compound:

-

Directly contacts residue M230 and the peptide backbone of R189 in MEK1.[3]

-

Facilitates a water-mediated hydrogen bond with the backbone of T876 in KSR2.[3][7]

-

Generates unique space-filling interactions at the KSR-MEK interface.[3][7]

This enhanced binding to the KSR-MEK complex is a cornerstone of this compound's design. Furthermore, unlike trametinib, which disrupts the RAF-MEK complex, this compound promotes and stabilizes the interaction between BRAF and MEK1, akin to the inhibitor avutometinib.[3][8][9] This dual targeting of both KSR-MEK and RAF-MEK complexes with high potency and selectivity is a distinguishing feature of this compound.[3][8][9]

Quantitative Analysis of this compound's Potency and Selectivity

This compound has demonstrated superior potency in inhibiting cancer cell viability compared to its parent compound, trametinib. The following tables summarize key quantitative data from in vitro studies.

| Cell Line | Cancer Type | Genotype | This compound IC₅₀ (nM)[8][9] |

| HCT116 | Colorectal Carcinoma | KRAS mutant | 0.07 |

| A375 | Malignant Melanoma | BRAF mutant | 0.07 |

| A549 | Lung Carcinoma | KRAS mutant | 0.12 |

| SK-MEL-239 | Melanoma | BRAF mutant | 0.47 |

Table 1: Cell Viability Inhibition by this compound in Various Cancer Cell Lines.

| Parameter | Observation |

| Binding Selectivity | At 1 µM, this compound demonstrates high selectivity for MEK1 and MEK2 in direct binding assays, with no direct interaction with isolated BRAF or CRAF.[3] |

| Inhibition of Upstream Kinases | In substrate phosphorylation assays, this compound inhibits both BRAF and CRAF phosphorylation of MEK1, a property shared with the inhibitor CH5126766.[3] |

| Colony Formation Inhibition | At 10 nM, this compound shows higher potency in inhibiting colony formation in KRAS- and BRAF-mutant cancer cell lines compared to trametinib.[8][9] |

| pERK Inhibition | This compound demonstrates higher potency in inhibiting the phosphorylation of ERK1/2 (pERK) compared to trametinib in various cancer cell lines.[10][11] |

Table 2: Summary of this compound's In Vitro Activity.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in RAS and BRAF are common oncogenic drivers that lead to constitutive activation of this pathway. This compound's mechanism of action is centered on its potent and durable inhibition of MEK1 and MEK2, the central kinases in this cascade. By binding to the KSR-MEK and RAF-MEK complexes, this compound effectively acts as a "molecular glue," stabilizing these complexes in an inactive state and preventing the downstream phosphorylation and activation of ERK.[2][5] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with activating mutations in the RAS-MAPK pathway.

Caption: The RAS-MAPK signaling pathway and the inhibitory action of this compound on MEK.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

This protocol outlines the steps for determining the co-crystal structure of this compound bound to the KSR2:MEK1 complex.[3]

Caption: Workflow for X-ray crystallography of the KSR2:MEK1:this compound complex.

This assay is used to determine the IC₅₀ values of this compound in various cancer cell lines.[9]

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A375, A549, SK-MEL-239) in 96-well plates under low-adherence conditions.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for 5 days.

-

Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the IC₅₀ values from the dose-response curves. Each experiment should be conducted in technical triplicate and repeated independently at least three times.[10]

This protocol is used to assess the effect of this compound on the interaction between BRAF and MEK1.[3]

-

Cell Culture and Treatment: Culture HCT116 cells and treat them with DMSO (vehicle control), 200 nM trametinib, or 200 nM this compound for 1 hour.

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-MEK1 antibody overnight at 4°C.

-

Bead Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MEK1 and BRAF.

-

Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Conclusion

This compound represents a rationally designed, next-generation MEK inhibitor that leverages a deep structural understanding of the KSR-MEK protein-protein interface.[1][3] Its unique "molecular glue" mechanism, which enhances interfacial binding and targets both KSR- and RAF-bound MEK populations, leads to superior potency and the potential to overcome adaptive resistance.[2][3] The data and protocols presented in this guide provide a comprehensive overview of the structural basis and preclinical characterization of this compound, offering valuable insights for researchers and drug developers in the field of oncology and RAS-MAPK pathway targeted therapies.

References

- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. themarkfoundation.org [themarkfoundation.org]

- 3. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aps.anl.gov [aps.anl.gov]

- 6. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Trametinib as an Interfacial Molecular Glue for the KSR-MEK Complex: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that governs cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in components like BRAF and KRAS, is a hallmark of many cancers.[1] MEK1 and MEK2 are central kinases in this pathway, making them prime targets for therapeutic intervention. Trametinib is a highly selective, allosteric inhibitor of MEK1/2, approved for treating cancers with specific BRAF mutations.[1][2][] Initially understood as a conventional enzyme inhibitor, recent structural and functional studies have unveiled a more nuanced mechanism: trametinib functions as a molecular glue, specifically stabilizing the inactive complex between MEK and the Kinase Suppressor of RAS (KSR), a scaffold protein. This guide provides an in-depth technical overview of this discovery, detailing the underlying structural basis, quantitative binding data, key experimental protocols, and the implications for designing next-generation therapeutics like "trametiglue."

The RAS-RAF-MEK-ERK Signaling Pathway

The canonical MAPK/ERK pathway is initiated by signals from cell surface receptors, leading to the activation of the small GTPase RAS.[1] Activated RAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[1] MEK then phosphorylates and activates ERK, the final kinase in the cascade, which translocates to the nucleus to regulate gene expression related to cell growth and survival.[1] KSR, a pseudokinase paralog of RAF, acts as a crucial scaffold, facilitating the interaction and activation between RAF and MEK.[4][5]

Figure 1: The canonical RAS-RAF-MEK-ERK signaling cascade.

Trametinib's Dual Mechanism: Inhibition and Interfacial Gluing

Trametinib binds to an allosteric pocket on MEK, adjacent to the ATP-binding site, locking the enzyme in a catalytically inactive state.[][6] However, X-ray crystallography studies revealed that when MEK is in a complex with the scaffold protein KSR, the binding pocket for trametinib is remodeled.[6][7][8] The drug unexpectedly extends into the KSR-MEK interface, making direct contact with residues on KSR.[6][7][9] This simultaneous engagement of both proteins effectively "glues" them together, stabilizing the inactive KSR-MEK complex.

Crucially, this gluing effect is specific to the KSR-MEK complex. When MEK is bound to its activator, BRAF, the homologous interface residues in BRAF create a steric clash with trametinib, preventing the drug from binding effectively and thereby disrupting the RAF-MEK interaction.[4][6] This dual action—stabilizing the inactive KSR-MEK scaffold while disrupting the active RAF-MEK complex—underpins trametinib's unique therapeutic properties.[6][7]

Figure 2: Trametinib's differential action on RAF-MEK vs. KSR-MEK complexes.

Quantitative Data

In vitro binding studies using a biotinylated version of trametinib quantified its affinity for MEK1 in different complex states. The data clearly demonstrates a higher affinity for KSR-bound MEK compared to isolated MEK or BRAF-bound MEK, supporting the molecular glue hypothesis.

Table 1: Trametinib Binding Affinities (KD)

| Complex | Dissociation Constant (KD, nM) | Reference |

|---|---|---|

| Isolated MEK1 | 131 ± 9.4 | [6] |

| MEK1:BRAF | 217 ± 3.2 | [6] |

| KSR1:MEK1 | 63.9 ± 4.7 | [6] |

| KSR2:MEK1 | 70.4 ± 4.4 |[6] |

Building on these insights, a derivative named "this compound" was synthesized to enhance the interfacial binding.[6][7] Cell viability assays show this compound has potent activity across various cancer cell lines.

Table 2: this compound and Trametinib Cell Viability (EC50)

| Cell Line (Mutation) | Trametinib EC50 (nM) | This compound EC50 (nM) | Reference |

|---|---|---|---|

| HCT116 (KRAS G13D) | 12.0 ± 1.1 | 1.1 ± 0.1 | [8] |

| A375 (BRAF V600E) | 1.1 ± 0.2 | 0.2 ± 0.04 | [8] |

| Calu-6 (KRAS G12C) | 15.1 ± 1.8 | 1.3 ± 0.2 | [8] |

| SW620 (KRAS G12V) | 26.6 ± 2.9 | 2.0 ± 0.3 | [8] |

Data presented as mean ± s.d. from three independent experiments.

Experimental Protocols

The discovery of trametinib's molecular glue activity relied on a combination of structural biology, biochemistry, and cell biology techniques.

X-ray Crystallography of the KSR:MEK:Trametinib Complex

This protocol was essential for visualizing the drug at the protein-protein interface.

-

Protein Expression and Purification: Human KSR1/2 and MEK1 constructs are co-expressed in insect cells (e.g., Sf9) using a baculovirus system. The resulting protein complex is purified using affinity chromatography followed by size-exclusion chromatography.

-

Crystallization: The purified KSR:MEK complex is concentrated and incubated with an excess of trametinib and a non-hydrolyzable ATP analog (e.g., AMP-PNP). Crystallization conditions are screened using vapor diffusion methods.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is solved by molecular replacement using existing MEK and KSR structures as search models, and the final model is refined to yield high-resolution electron density maps that unambiguously show the position of trametinib spanning the KSR-MEK interface.[6][10]

In Vitro Binding Analysis

Biolayer interferometry (BLI) or Surface Plasmon Resonance (SPR) can be used to measure binding kinetics and affinity.

-

Ligand Preparation: A biotinylated version of trametinib is synthesized to allow for immobilization.

-

Immobilization: Streptavidin-coated biosensors are loaded with the biotinylated trametinib.

-

Association & Dissociation: The sensors are dipped into solutions containing varying concentrations of purified MEK1, KSR1:MEK1, or BRAF:MEK1 complexes to measure the association rate (kon). Subsequently, they are moved to a buffer-only solution to measure the dissociation rate (koff).

-

Data Analysis: The dissociation constant (KD) is calculated as koff/kon from the resulting sensorgrams.[6][11]

Co-immunoprecipitation (Co-IP) and Western Blotting

This cellular assay validates the differential effect of trametinib on KSR vs. RAF complexes.

-

Cell Culture and Transfection: A human cell line (e.g., HCT116) is cultured and transfected with plasmids encoding FLAG-tagged KSR1 or BRAF (wild-type or mutants).

-

Drug Treatment: Cells are treated with either DMSO (vehicle control) or a specified concentration of trametinib (e.g., 200 nM) for a short duration (e.g., 1 hour).[6]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein complexes.

-

Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody conjugated to magnetic or agarose beads to pull down the FLAG-tagged KSR or BRAF and any interacting proteins.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against MEK1 and the FLAG tag to detect the co-precipitated proteins. An increase in MEK1 signal in the KSR pulldown and a decrease in the BRAF pulldown upon trametinib treatment confirms the drug's differential effect.[6]

Figure 3: Experimental workflow for Co-immunoprecipitation.

From Interfacial Binder to "this compound": A New Design Strategy

The structural insights into how trametinib engages the KSR-MEK interface provided a blueprint for rational drug design.[7] The goal was to create a compound with enhanced interfacial binding to overcome adaptive resistance mechanisms that limit the efficacy of MEK inhibitors.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The mechanism of activation of MEK1 by B-Raf and KSR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Trametiglue: A Novel Molecular Glue for Enhanced Targeting of the RAS-RAF-MEK-ERK Pathway in Cancer

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Next-Generation MEK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery and preclinical development of Trametiglue, a novel MEK inhibitor designed to overcome resistance mechanisms that limit the efficacy of current cancer therapeutics. We will delve into the core scientific principles behind its design, its unique mechanism of action, and the key experimental data supporting its enhanced potency and potential for durable clinical responses.

Introduction: The Challenge of Targeting the RAS-MAPK Pathway

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation, frequently driven by mutations in KRAS and BRAF genes, is a hallmark of a wide range of human cancers, including melanoma, colorectal, and pancreatic cancers.[2] Consequently, this pathway has been a major focus for the development of targeted cancer therapies.

Trametinib, an FDA-approved MEK inhibitor, has shown clinical benefit in the treatment of BRAF-mutant melanoma.[2] However, its efficacy is often limited by both intrinsic and acquired resistance mechanisms. A deeper understanding of the molecular interactions of MEK inhibitors within the cellular context is crucial for the design of more effective and durable therapies.

The Discovery of this compound: A Structure-Guided Approach

The development of this compound was born from a detailed structural and functional investigation into the mechanism of action of Trametinib.[2] Researchers at the Icahn School of Medicine at Mount Sinai made a pivotal discovery by solving the first co-crystal structures of Trametinib bound to its target, MEK, in a complex with the scaffold protein Kinase Suppressor of RAS (KSR).[1][2]

This structural analysis revealed an unexpected "interfacial binding" mode, where Trametinib engages both MEK and KSR at their interface.[1] This finding highlighted the potential to exploit this protein-protein interface to design novel inhibitors with enhanced properties.

Building on this insight, this compound was rationally designed as an analog of Trametinib.[2] A key chemical modification, the replacement of an acetamide group with a sulfamide moiety, was introduced to create a "molecular glue" that enhances the interaction between MEK and KSR.[3] This modification was also designed to trap the MEK-RAF complex, thereby addressing a key resistance mechanism.[4][5]

Mechanism of Action: A Dual-Pronged Attack on the MAPK Pathway

This compound exhibits a unique, dual mechanism of action that distinguishes it from its predecessor, Trametinib.

-

Enhanced MEK-KSR Interfacial Binding: Like Trametinib, this compound binds to the allosteric pocket of MEK. However, its sulfamide group forms additional contacts at the MEK-KSR interface, effectively "gluing" the two proteins together.[3] This enhanced stabilization of the inactive MEK-KSR complex is thought to contribute to its increased potency.

-

Trapping of the RAF-MEK Complex: A critical feature of this compound is its ability to promote and stabilize the interaction between MEK and RAF.[4][5] By trapping RAF in an inactive conformation with MEK, this compound prevents the reactivation of the MAPK pathway, a common mechanism of resistance to MEK inhibitors.[4][5]

This dual mechanism leads to a more potent and sustained inhibition of ERK phosphorylation, the downstream effector of the MAPK pathway.[6]

Quantitative Data: In Vitro Potency of this compound

The enhanced mechanism of action of this compound translates to significantly improved potency in cancer cell lines with KRAS and BRAF mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound compared to Trametinib in various cancer cell lines.

| Cell Line | Cancer Type | Mutation | This compound IC50 (nM) | Trametinib IC50 (nM) | Reference |

| HCT116 | Colorectal Cancer | KRAS G13D | 0.07 | ~0.5 | [3][7] |

| A375 | Melanoma | BRAF V600E | 0.07 | Not explicitly stated | [7][8] |

| A549 | Lung Cancer | KRAS G12S | 0.12 | Not explicitly stated | [7][8] |

| SK-MEL-239 | Melanoma | BRAF V600E | 0.47 | Not explicitly stated | [7][8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.

X-ray Crystallography of the KSR2:MEK1:this compound Complex

Objective: To determine the three-dimensional structure of this compound in complex with MEK1 and KSR2 to elucidate its binding mode.

Methodology:

-

Protein Expression and Purification: Human KSR2 and MEK1 proteins were co-expressed and purified to form a stable complex.

-

Crystallization: The purified KSR2:MEK1 complex was incubated with this compound and a non-hydrolyzable ATP analog (AMP-PNP) and crystallized using the hanging drop vapor diffusion method.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals. The structure was solved by molecular replacement using existing protein structures as a model, and the electron density map for this compound was used to determine its precise binding orientation.[3]

Cell Viability (IC50) Assays

Objective: To quantify the potency of this compound in inhibiting the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or a control compound (e.g., Trametinib, DMSO).

-

Incubation: The treated cells were incubated for a defined period (e.g., 5 days).[7][8]

-

Viability Assessment: Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®) that quantifies ATP levels, which correlate with the number of viable cells.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.

Immunoblotting for Phospho-ERK

Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream target of MEK.

Methodology:

-

Cell Treatment: Cancer cell lines were treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 1 hour).[6]

-

Cell Lysis: Cells were lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detection enzyme.

-

Detection: The protein bands were visualized using a chemiluminescent substrate, and the band intensities were quantified to determine the relative levels of pERK.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Future Directions and Conclusion

This compound represents a significant advancement in the rational design of MEK inhibitors. Its unique "molecular glue" mechanism, which enhances the MEK-KSR interaction and traps RAF, offers a promising strategy to overcome the limitations of current therapies. The potent in vitro activity of this compound in cancer cell lines with MAPK pathway mutations provides a strong rationale for its further preclinical and clinical development.

Future studies will likely focus on evaluating the in vivo efficacy and safety profile of this compound in animal models of cancer. Furthermore, the exploration of this compound in combination with other targeted therapies could unlock new avenues for treating a broader range of cancers with dysregulated MAPK signaling. The principles underlying the design of this compound may also be applicable to the development of novel inhibitors for other challenging drug targets.

References

- 1. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]

- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Anti-Tumor Activity of Trametinib

Disclaimer: This document details preclinical data for Trametinib. The user's query for "Trametiglue" is presumed to be a misspelling of Trametinib, a well-documented MEK inhibitor.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trametinib is a potent, selective, and orally bioavailable allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3] In many human cancers, mutations in upstream proteins like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[2][3] Trametinib works by preventing the phosphorylation and activation of MEK, thereby inhibiting downstream ERK signaling and suppressing tumor cell proliferation.[2][4] This technical guide summarizes the key preclinical data demonstrating Trametinib's anti-tumor activity, details the experimental protocols used to generate this data, and visualizes the core biological pathways and experimental workflows.

Mechanism of Action: Targeting the MAPK Pathway

Trametinib exerts its anti-tumor effect by targeting the core of the Mitogen-Activated Protein Kinase (MAPK) pathway. It is not a competitive inhibitor of ATP but rather an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site on MEK1 and MEK2.[2][5] This binding locks MEK in an inactive conformation, preventing its phosphorylation by the upstream kinase RAF.[2] Consequently, the activation of ERK1/2, the only known substrates of MEK1/2, is blocked. This blockade halts the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[6][7]

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Quantitative Preclinical Data

Trametinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines and significant tumor growth inhibition in multiple in vivo xenograft models.

In Vitro Anti-Proliferative Activity

The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. Trametinib shows low nanomolar IC50 values, particularly in cell lines with BRAF or RAS mutations.

| Cell Line | Cancer Type | Key Mutation(s) | Trametinib IC50 (nM) | Citation(s) |

| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 - 36 (range) | [6] |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.48 - 36 (range) | [6] |

| Various | Melanoma | BRAF Mutant | 0.3 - 0.85 | [2] |

| Various | Melanoma | NRAS Mutant | 0.36 - 0.63 | [2] |

| MDA-MB-231 | Breast Cancer (TNBC) | KRAS, BRAF | ~10 | [8][9] |

In Vivo Anti-Tumor Efficacy

Trametinib demonstrates significant tumor growth inhibition in various patient-derived and cell-line-derived xenograft models. Efficacy is often dose-dependent.

| Model Type | Cancer Type | Dosing Regimen | Outcome | Citation(s) |

| HT-29 Xenograft (mice) | Colorectal Cancer | Not Specified | Suppressed tumor growth | [6] |

| COLO205 Xenograft (mice) | Colorectal Cancer | Not Specified | Suppressed tumor growth | [6] |

| PDX Orthotopic (mice) | Pancreatic Cancer | 0.3 mg/kg, oral, daily | Effective inhibition of tumor growth | [7] |

| 786-0-R Xenograft (mice) | Renal Cell Carcinoma | Not Specified (alone) | Suppressed tumor growth; more effective when combined with Sunitinib | [10] |

| DO4 Xenograft (mice) | Melanoma (NRAS mut) | Not Specified | Decelerated tumor growth compared to vehicle control | [11] |

Key Experimental Protocols

The following sections detail the methodologies for representative preclinical studies that form the basis of our understanding of Trametinib's anti-tumor activity.

In Vitro Cell Proliferation Assay

This protocol describes a common method to determine the IC50 of Trametinib against a panel of cancer cell lines.

Objective: To measure the concentration of Trametinib required to inhibit cell growth by 50%.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, T47D, SKBr3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: A dilution series of Trametinib is prepared. The culture medium is replaced with a medium containing various concentrations of Trametinib or a vehicle control (e.g., DMSO).[8][9]

-

Incubation: Cells are incubated with the drug for a period of 3 to 5 days.[7][9]

-

Proliferation Measurement: Cell proliferation is assessed using an appropriate method, such as the [³H]-thymidine incorporation assay.[8][9] In this assay, [³H]-thymidine is added to the wells for the final 6 hours of incubation. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is measured using a scintillation counter.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.